N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted at the 3-position with a propan-2-yl group, which is further connected to a pivalamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Furan derivatives can undergo various chemical reactions, potentially leading to interactions with biological targets .
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse chemical reactivity .
Result of Action
Furan derivatives have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-bromopropan-2-ol.
Formation of Intermediate: The first step involves the reaction of furan with 3-bromopropan-2-ol under basic conditions to form 1-(furan-3-yl)propan-2-ol.
Amidation Reaction: The intermediate 1-(furan-3-yl)propan-2-ol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)pivalamide
- N-(1-(furan-3-yl)propan-2-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)benzamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the furan ring and the presence of the pivalamide moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the pivalamide group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(7-10-5-6-15-8-10)13-11(14)12(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNAPPPLXBDJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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